12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a chiral phosphoric acid catalyst. It is particularly known for its role in enantioselective transformations, especially in forming carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
The synthesis of 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps. Industrial production methods leverage advanced techniques in asymmetric synthesis, chiral resolution, and chiral analysis to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its structure, leading to various reduced forms.
Substitution: It can participate in substitution reactions where specific groups are replaced by others. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate these transformations.
Scientific Research Applications
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications:
Chemistry: It is used as a chiral phosphoric acid catalyst in various enantioselective transformations, aiding in the synthesis of complex organic molecules.
Biology: Its role in facilitating specific biochemical reactions makes it valuable in biological research.
Medicine: It is explored for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: Its application in industrial processes, particularly in the production of high-purity chiral compounds, is significant.
Mechanism of Action
The compound exerts its effects through its role as a chiral phosphoric acid catalyst. It facilitates enantioselective transformations by interacting with specific molecular targets and pathways, promoting the formation of desired enantiomers in chemical reactions.
Comparison with Similar Compounds
Similar compounds include other chiral phosphoric acid catalysts that are used in enantioselective transformations. 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structure, which provides distinct advantages in terms of reactivity and selectivity. Some similar compounds include:
- (11AR)-12-hydroxy-3,8-dimethyl-1,10-bis(4-(naphthalen-2-yl)phenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide.
Biological Activity
The compound 12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide , with the CAS Number 2365474-16-2 , is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₅₁H₃₉O₄P |
Molecular Weight | 746.8 g/mol |
IUPAC Name | This compound |
CAS Number | 2365474-16-2 |
Structural Characteristics
The structure of this compound features a complex arrangement of naphthalene and phenyl groups attached to a phosphorus-containing core. The presence of multiple aromatic rings contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to 12-hydroxy-3,8-dimethyl derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization. This mechanism is crucial in disrupting the mitotic spindle formation during cell division .
- Case Studies : A study found that derivatives with similar structures showed IC50 values ranging from 0.69 to 22 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antiviral Activity
Preliminary studies suggest that related compounds demonstrate antiviral properties by inhibiting viral replication:
- Inhibition of Viral Growth : Some derivatives displayed significant inhibition against viruses such as H5N1 with low cytotoxicity levels. For example, certain compounds achieved up to 91.2% inhibition in viral growth while maintaining cytotoxicity below acceptable thresholds .
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated:
- DPPH Assay Results : Compounds similar to this phosphocine derivative were tested for their ability to scavenge free radicals using the DPPH assay. The IC50 values ranged from 0.8 to 2.49 mg/mL, indicating moderate antioxidant activity compared to L-ascorbic acid (IC50 = 0.1 mg/mL) .
Synthesis and Derivatives
The synthesis of 12-hydroxy-3,8-dimethyl derivatives involves multi-step organic reactions:
- Formation of Indeno Ring : Initial cyclization reactions create the indeno structure.
- Phosphorylation : Introduction of phosphorus into the ring system using appropriate reagents.
- Hydroxylation : Adding hydroxyl groups through controlled oxidation.
- Aromatic Substitution : Incorporating naphthalenic groups via substitution reactions.
These synthetic routes are essential for producing derivatives with enhanced biological activity.
Properties
Molecular Formula |
C51H39O4P |
---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C51H39O4P/c1-31-27-45(37-17-11-35(12-18-37)41-21-15-33-7-3-5-9-39(33)29-41)49-47-43(31)23-25-51(47)26-24-44-32(2)28-46(50(48(44)51)55-56(52,53)54-49)38-19-13-36(14-20-38)42-22-16-34-8-4-6-10-40(34)30-42/h3-22,27-30H,23-26H2,1-2H3,(H,52,53) |
InChI Key |
VJDKTQJNJYRVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C1CCC34CCC5=C4C(=C(C=C5C)C6=CC=C(C=C6)C7=CC8=CC=CC=C8C=C7)OP(=O)(O2)O)C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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